
(4,4,4-Trifluorobutyl)hydrazine
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Overview
Description
(4,4,4-Trifluorobutyl)hydrazine is a chemical compound with the molecular formula C4H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a butyl chain, which is further linked to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine typically involves the reaction of 4,4,4-trifluorobutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with hydrazine and trifluoromethyl compounds .
Chemical Reactions Analysis
Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .
Scientific Research Applications
(4,4,4-Trifluorobutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
(4,4,4-Trifluorobutyric acid): Similar in structure but contains a carboxylic acid group instead of a hydrazine moiety.
Phenethyl-hydrazine hydrochloride: Contains a phenethyl group instead of a trifluorobutyl group.
(Cyclobutylmethyl)hydrazine hydrochloride: Contains a cyclobutylmethyl group instead of a trifluorobutyl group.
Uniqueness: (4,4,4-Trifluorobutyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
(4,4,4-Trifluorobutyl)hydrazine is a compound of interest due to its diverse biological activities. This article explores its effects on various biological systems, including its potential as an antimicrobial agent and enzyme inhibitor.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This structure features a trifluorobutyl group attached to a hydrazine moiety, which is known for its reactivity and potential biological implications.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In a study involving the treatment of bacterial infections in mice, administration of this compound resulted in notable reductions in bacterial load, suggesting its potential as an antimicrobial agent .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these enzyme inhibitions are critical for assessing the potency of the compound.
Enzyme | IC50 Value (µM) | Comparison with Rivastigmine |
---|---|---|
AChE | 27.04 - 106.75 | Lower than rivastigmine |
BuChE | 58.01 - 277.48 | Comparable |
These findings indicate that some derivatives may be more effective than existing treatments for conditions involving cholinergic dysfunction .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment involving mice infected with Staphylococcus aureus, treatment with this compound led to significant improvements in survival rates and reductions in infection severity. The study highlighted the compound's potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Enzyme Inhibition
A series of experiments demonstrated that certain derivatives of this compound exhibited dual inhibition of AChE and BuChE with promising IC50 values. These results suggest that the compound could serve as a lead for developing new treatments for neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hydrazine core can significantly affect biological activity. For instance:
- Trifluoromethyl Substituents : Enhance enzyme inhibition.
- Alkyl Chain Length : Variations in chain length influence antimicrobial potency.
Properties
Molecular Formula |
C4H9F3N2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4,4,4-trifluorobutylhydrazine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)2-1-3-9-8/h9H,1-3,8H2 |
InChI Key |
OBDNGDTUVCVXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)CNN |
Origin of Product |
United States |
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